molecular formula C10H14O B1526328 (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene CAS No. 1052236-86-8

(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene

Cat. No.: B1526328
CAS No.: 1052236-86-8
M. Wt: 150.22 g/mol
InChI Key: WBRYUDKSKFXYOD-SNVBAGLBSA-N
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Description

(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, with the CAS number 1052236-86-8, is a bicyclic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C10_{10}H14_{14}O
  • Molecular Weight : 150.22 g/mol
  • Purity : ≥98.0% (GC)
  • Physical State : Clear liquid, colorless to light yellow
  • Flash Point : 74 °C
  • Specific Gravity : 0.98 at 20 °C
  • Specific Rotation : +106° (C=1, MeOH) .

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Antioxidant Effects : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects in conditions like cancer and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of key metabolic enzymes

Study on Antimicrobial Properties

A study conducted by researchers at the Groningen Biomolecular Sciences Institute demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The compound's mechanism was attributed to its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Research on Antioxidant Activity

In vitro assays revealed that this compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential for use in preventing oxidative damage related to aging and chronic diseases .

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties of this compound revealed that it could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition may provide insights into developing anti-inflammatory agents based on this compound .

Properties

IUPAC Name

(3aS)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYUDKSKFXYOD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC12CCC=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@]12CCC=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052236-86-8
Record name (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
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(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
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(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
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Reactant of Route 6
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene

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